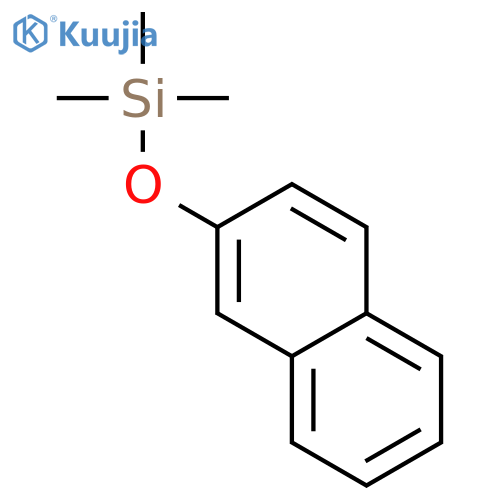Cas no 18081-08-8 (2-(Trimethylsilyl)oxynaphthalene)

18081-08-8 structure
商品名:2-(Trimethylsilyl)oxynaphthalene
2-(Trimethylsilyl)oxynaphthalene 化学的及び物理的性質
名前と識別子
-
- Silane, trimethyl(2-naphthalenyloxy)-
- (2-Naphtyloxy)trimethylsilane
- trimethyl(naphthalen-2-yloxy)silane
- 2-Naphthalenol, TMS ether
- HJWDNWKQENUSKL-UHFFFAOYSA-N
- 2-Naphthol, TMS derivative
- Silane, trimethyl(2-naphthyloxy)-
- 2-trimethylsilyloxynaphtha-lene
- DTXSID50334049
- 18081-08-8
- 2-Trimethylsilyloxynaphthalene
- 2-Naphthyl trimethylsilyl ether
- 2-(Trimethylsiloxy)naphthalene
- 2-[(Trimethylsilyl)oxy]naphthalene
- 2-(Trimethylsilyl)oxynaphthalene
-
- インチ: InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
- InChIKey: HJWDNWKQENUSKL-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 216.09708
- どういたいしつりょう: 216.097041664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
- LogP: 4.05350
2-(Trimethylsilyl)oxynaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T787620-5g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 5g |
$1728.00 | 2023-05-17 | ||
| TRC | T787620-500mg |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 500mg |
$230.00 | 2023-05-17 | ||
| TRC | T787620-1000mg |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 1g |
$425.00 | 2023-05-17 | ||
| TRC | T787620-1g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 1g |
$ 350.00 | 2022-06-02 | ||
| TRC | T787620-2.5g |
2-[(Trimethylsilyl)oxy]naphthalene |
18081-08-8 | 2.5g |
$ 800.00 | 2023-09-05 |
2-(Trimethylsilyl)oxynaphthalene 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
18081-08-8 (2-(Trimethylsilyl)oxynaphthalene) 関連製品
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
